molecular formula C21H29N3O4 B608596 Lisinopril R,S,S-diketopiperazine CAS No. 219677-82-4

Lisinopril R,S,S-diketopiperazine

Cat. No. B608596
M. Wt: 387.48
InChI Key: FUEMHWCBWYXAOU-SQNIBIBYSA-N
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Description

Lisinopril R,S,S-diketopiperazine is an impurity of Lisinopril , which is an orally active angiotensin-converting enzyme (ACE) inhibitor . It is a bioactive chemical .


Molecular Structure Analysis

The molecular formula of Lisinopril R,S,S-diketopiperazine is C21H29N3O4 . Its exact mass is 387.22 and its molecular weight is 387.480 .


Physical And Chemical Properties Analysis

The molecular weight of Lisinopril R,S,S-diketopiperazine is 387.5 g/mol . The elemental analysis shows that it contains C, 65.10; H, 7.54; N, 10.84; O, 16.52 . The melting point is >214oC (dec.) and the predicted boiling point is 650.8±55.0 °C . The predicted density is 1.27±0.1 g/cm3 .

Scientific Research Applications

  • Intramolecular Cyclization in Solid Phase : A study by Widjaja and Tan (2008) investigated the solid-state intramolecular cyclization of Lisinopril to diketopiperazine. This process was monitored using Fourier transform infrared microscopy, revealing an activation energy of approximately 327 kJ/mol for the intramolecular cyclization reaction (Widjaja & Tan, 2008).

  • Purification of Lisinopril-Diketopiperazine Diastereomers : Whiteside et al. (2001) applied High-speed Countercurrent Chromatography (HSCCC) to separate diastereomers of Lisinopril Diketopiperazine, important in the synthesis of the ACE inhibitor Lisinopril (Whiteside et al., 2001).

  • Stereochemical Investigations by NMR Spectroscopy : Research by Demeter, Fodor, and Fischer (1998) performed stereochemical analysis of epimeric diketopiperazine (DKP) derivatives of Lisinopril using NMR spectroscopy, focusing on configurational assignment and conformational characteristics (Demeter, Fodor, & Fischer, 1998).

  • Pharmacological Applications : Langtry and Markham (1997) reviewed Lisinopril's pharmacodynamic and pharmacokinetic properties, including its therapeutic use in hypertension and congestive heart failure. They highlighted its efficacy in lowering blood pressure and potential benefits in various cardiovascular conditions (Langtry & Markham, 1997).

  • Dehydration Process and Intramolecular Cyclization in Solid State : Wang, Lin, and Chen (2000) investigated the dehydration and intramolecular cyclization of lisinopril dihydrate in the solid state, using various analytical methods like DSC and FT-IR microscopy (Wang, Lin, & Chen, 2000).

  • Lisinopril in Clinical Application : A study by Cai Zhen (2006) discussed lisinopril's extensive clinical applications, noting its significant impact on conditions such as high blood pressure, myocardial infarction, pulmonary fibrosis, and renal protection (Cai Zhen, 2006).

properties

IUPAC Name

(2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMHWCBWYXAOU-SQNIBIBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176376
Record name Lisinopril R,S,S-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisinopril R,S,S-diketopiperazine

CAS RN

219677-82-4
Record name Lisinopril R,S,S-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219677824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril R,S,S-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISINOPRIL R,S,S-DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YLW25P64O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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